(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline core with methoxy groups at positions 6 and 7, a methyl group at position 1, and an ethanone group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: A non-chiral analog with similar structural features.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A related compound lacking the ethanone group.
Uniqueness
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific chiral configuration and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(1R)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
GGONZGHKXHEOPW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Origin of Product |
United States |
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